molecular formula C9H9FO B1448845 1-Ethenyl-2-fluoro-4-methoxybenzene CAS No. 1709852-29-8

1-Ethenyl-2-fluoro-4-methoxybenzene

Cat. No. B1448845
M. Wt: 152.16 g/mol
InChI Key: BAEWTKVJKIBUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethenyl-2-fluoro-4-methoxybenzene, also known as 4-methoxy-1-ethyl-2-fluorobenzene, is a fluorinated aromatic compound that has been used in various scientific research applications. It has a wide range of applications in organic synthesis, materials science, and pharmaceutical research. This compound has been widely studied in the past few decades due to its unique properties and potential applications.

Scientific Research Applications

Synthesis of Key Intermediates

  • A practical synthesis method has been developed for the preparation of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, demonstrating the importance of such compounds in the pharmaceutical industry. This method avoids the use of expensive and toxic reagents, making the process more economically and environmentally friendly (Qiu et al., 2009).

Advanced Materials Development

  • Research into poly(3,4-ethylenedioxythiophene) (PEDOT)-based thermoelectric materials, which show promising applications in the conversion of temperature differences into electric voltage, highlights the potential of fluoro-substituted aromatic compounds in enhancing the properties of conductive polymers. Such materials are crucial for sustainable energy technologies (Yue & Xu, 2012).

Environmental and Health Impact Studies

  • Studies on the environmental fate and toxicity of alkylphenol ethoxylates and their degradation products, which are structurally related to 1-Ethenyl-2-fluoro-4-methoxybenzene, provide insights into the environmental and health impacts of these compounds. Such research is essential for assessing the risks associated with the widespread use of these chemicals in industrial applications (Nimrod & Benson, 1996).

Analytical and Detection Methods

  • The development of analytical methods for determining antioxidant activity showcases the application of chemical compounds in evaluating the efficacy of antioxidants. This is crucial for understanding the health benefits and mechanisms of antioxidants in food and pharmaceuticals (Munteanu & Apetrei, 2021).

properties

IUPAC Name

1-ethenyl-2-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEWTKVJKIBUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethenyl-2-fluoro-4-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.